molecular formula C20H22N4O3 B2657064 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one CAS No. 2309188-57-4

4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B2657064
CAS No.: 2309188-57-4
M. Wt: 366.421
InChI Key: CAJWWTDUAVZBRA-UHFFFAOYSA-N
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Description

4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of heterocyclic structures

Scientific Research Applications

Synthesis and Characterization

Researchers have extensively explored the synthesis and spectral analysis of compounds bearing structural motifs related to 4-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, highlighting their potential in developing new therapeutic agents. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, characterized their structure through modern spectroscopic techniques, and evaluated their biological activities, demonstrating the importance of such compounds in medicinal chemistry (Khalid et al., 2016).

Biological Evaluation

The biological activity of related compounds has been a significant area of research, with studies focusing on their potential as antimicrobial and antitubercular agents. A notable example is the work by Lv et al. (2017), who designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).

Material Science Applications

Compounds with benzimidazole and pyridinone components have also found applications in materials science, such as corrosion inhibitors and electrochemical sensors. Yadav et al. (2016) explored the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid, offering insights into their potential industrial applications (Yadav et al., 2016).

Antioxidant and Antimicrobial Activities

Research by Harini et al. (2012) on vanillin derived piperidin-4-one oxime esters highlighted the significant antioxidant and antimicrobial properties of these compounds, underscoring their potential in developing new therapeutic agents (Harini et al., 2012).

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties. In general, it’s important to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and take measures to prevent the build up of electro-static charge .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, analysis of its properties, and investigation of its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Properties

IUPAC Name

4-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-9-16(11-19(25)23(13)2)27-15-5-7-24(8-6-15)20(26)14-3-4-17-18(10-14)22-12-21-17/h3-4,9-12,15H,5-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJWWTDUAVZBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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